Benzenamine, 4-(1-naphthalenyl)-
Overview
Description
Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(naphthalen-1-yl)aniline, is a chemical compound with the molecular formula C16H13N . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Benzenamine, 4-(1-naphthalenyl)- can be achieved from 1-Naphthylboronic acid and 4-Bromoaniline under certain conditions .Molecular Structure Analysis
The molecular structure of Benzenamine, 4-(1-naphthalenyl)- consists of a total of 32 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
Benzenamine, 4-(1-naphthalenyl)- has a molecular weight of 219.28g/mol . The predicted boiling point is 381.3±11.0 °C, and the predicted density is 1.147±0.06 g/cm3 .Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
Benzenamine derivatives are utilized in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through palladium-catalyzed cocyclotrimerization processes. This method allows for the selective production of phenanthrenes or naphthalenes depending on the choice of catalyst, providing versatile pathways for the synthesis of polycyclic aromatic compounds (Peña et al., 2000).
Environmental Contaminant Analysis
Compounds similar to Benzenamine, 4-(1-naphthalenyl)-, are also significant in environmental studies, particularly in the analysis of industrial effluents. For instance, techniques have been developed for the extraction and determination of benzene- and naphthalenesulfonates in wastewater, highlighting the environmental impact of these compounds and their derivatives in various industries (Alonso et al., 1999).
Luminescence Properties
Research on 4-naphthalen-1-yl-benzoic acid derivatives, which share a structural similarity to Benzenamine, 4-(1-naphthalenyl)-, has revealed their potential in developing luminescent lanthanide complexes. These studies are crucial for applications in optical devices and sensors, demonstrating the role of naphthalene derivatives in advancing photophysical properties (Kim et al., 2006).
Organic Electronics
The development of blue-emitting arylalkynyl naphthalene derivatives, achieved through hexadehydro-Diels-Alder cascade reactions, showcases the application of naphthalene-related compounds in organic electronics, particularly in organic light-emitting diodes (OLEDs). These compounds offer promising leads for improving the efficiency and color quality of OLED displays (Xu et al., 2016).
Antifungal Agents
In pharmaceutical research, benzylamine derivatives related to Benzenamine, 4-(1-naphthalenyl)-, have been explored for their antifungal properties. For example, butenafine hydrochloride, a benzylamine derivative, has shown excellent efficacy against dermatophytosis in animal models, indicating the potential of naphthalene derivatives in developing new antifungal medications (Arika et al., 1990).
Safety And Hazards
properties
IUPAC Name |
4-naphthalen-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOZWNRKYYYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375050 | |
Record name | Benzenamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(1-naphthalenyl)- | |
CAS RN |
125404-00-4 | |
Record name | 4-(1-Naphthalenyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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